2-[(2-Hydroxyethyl)sulfanyl]benzoic acid
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Description
2-[(2-Hydroxyethyl)sulfanyl]benzoic acid, also known as 2-HESB, is a sulfonated benzoic acid derivative belonging to the class of organic compounds known as hydroxybenzoic acid esters. 2-HESB is a colorless, odorless, and water-soluble compound that has been used in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in various laboratory experiments.
Scientific Research Applications
Electrochemical Properties and Reactions
Electrochemical Reduction and Mechanism : The electrochemical reduction of compounds related to 2-[(2-Hydroxyethyl)sulfanyl]benzoic acid, like 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, has been extensively studied. These compounds show significant changes in electrochemical behavior based on the position of substituents and pH levels, leading to various products including 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).
Voltammetric Studies : Voltammetric studies on similar compounds, like 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, have identified them as colon-targeted prodrugs of 5-aminosalicylic acid. The electrochemical properties, including the reduction process, are influenced by pH and the presence of different substituents (Nigović, Mandić, Šimunić, & Fistrić, 2001).
Chemical Synthesis and Modification
C-H Functionalization : The selective C-H bond functionalization of benzoic acids, including derivatives similar to 2-[(2-Hydroxyethyl)sulfanyl]benzoic acid, provides useful tools for organic synthesis. Techniques like meta-C-H olefination using molecular oxygen as the terminal oxidant have been explored for a range of benzoic acid derivatives (Li, Cai, Ji, Yang, & Li, 2016).
Formation of 3-Sulfanylcoumarins : Studies have shown that reactions involving compounds like 3-(2-hydroxyphenyl)sulfanylpropenoic acid can yield various sulfanylcoumarins, a process that is crucial in the synthesis of specific chemical structures (Álvarez-Boo, Casas, Couce, Fernández‐Moreira, Freijanes, García-Martínez, Sordo, & Vázquez-López, 2005).
properties
IUPAC Name |
2-(2-hydroxyethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSPGCUGRGURES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302476 |
Source
|
Record name | 2-[(2-hydroxyethyl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Hydroxyethyl)sulfanyl]benzoic acid | |
CAS RN |
58980-52-2 |
Source
|
Record name | NSC151194 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-hydroxyethyl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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